molecular formula C11H22N2O5S B13699232 2-[(4-Boc-1-piperazinyl)sulfonyl]ethanol

2-[(4-Boc-1-piperazinyl)sulfonyl]ethanol

Cat. No.: B13699232
M. Wt: 294.37 g/mol
InChI Key: RFVWEPVRFAKGLI-UHFFFAOYSA-N
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Description

2-[(4-Boc-1-piperazinyl)sulfonyl]ethanol is a chemical compound that features a piperazine ring with a tert-butoxycarbonyl (Boc) protecting group and a sulfonyl group attached to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Boc-1-piperazinyl)sulfonyl]ethanol typically involves the reaction of 1-Boc-piperazine with a sulfonylating agent, followed by the introduction of the ethanol moiety. One common method includes the use of sulfonyl chlorides in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Boc-1-piperazinyl)sulfonyl]ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are used to remove the Boc group.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfides.

    Substitution: Formation of free amines.

Scientific Research Applications

2-[(4-Boc-1-piperazinyl)sulfonyl]ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of piperazine-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Boc-1-piperazinyl)sulfonyl]ethanol involves its interaction with molecular targets such as enzymes and receptors. The Boc-protected piperazine moiety can interact with active sites of enzymes, potentially inhibiting their activity. The sulfonyl group can form strong interactions with amino acid residues, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Boc-1-piperazinyl)sulfonyl]-5-bromopyrimidine
  • 2-[(4-Boc-1-piperazinyl)sulfonyl]-5-chloropyrazine

Uniqueness

2-[(4-Boc-1-piperazinyl)sulfonyl]ethanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethanol moiety differentiates it from other similar compounds, potentially offering unique interactions in biological systems.

Properties

Molecular Formula

C11H22N2O5S

Molecular Weight

294.37 g/mol

IUPAC Name

tert-butyl 4-(2-hydroxyethylsulfonyl)piperazine-1-carboxylate

InChI

InChI=1S/C11H22N2O5S/c1-11(2,3)18-10(15)12-4-6-13(7-5-12)19(16,17)9-8-14/h14H,4-9H2,1-3H3

InChI Key

RFVWEPVRFAKGLI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)CCO

Origin of Product

United States

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